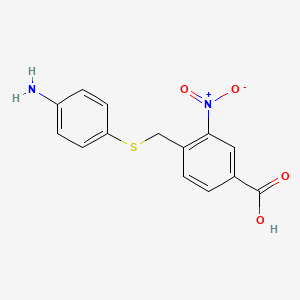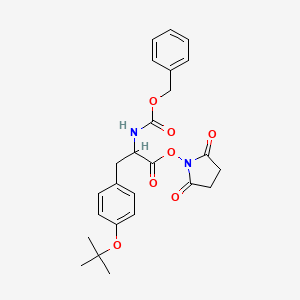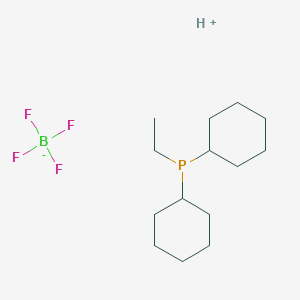
Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with hydroxy, methyl, and ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-3-oxobutanoate with formaldehyde and ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy or ester groups, using reagents like alkyl halides or acyl chlorides, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, base or acid catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to modulate biological pathways.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific enzymes, affecting metabolic pathways. The hydroxy and ester groups allow for hydrogen bonding and other interactions with biological targets, influencing its efficacy and specificity.
Comparación Con Compuestos Similares
Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives:
Ethyl 2-methyl-1H-imidazole-5-carboxylate: Lacks the hydroxy group, which may reduce its reactivity and potential biological activity.
4-Hydroxy-2-methyl-1H-imidazole-5-carboxylic acid: The absence of the ethyl ester group can affect its solubility and reactivity.
2-Methyl-1H-imidazole-5-carboxylic acid:
The presence of the hydroxy and ethyl ester groups in this compound makes it unique, providing specific reactivity and interaction profiles that can be advantageous in various applications.
Propiedades
Número CAS |
412301-42-9 |
|---|---|
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-6(10)9-4(2)8-5/h10H,3H2,1-2H3,(H,8,9) |
Clave InChI |
QETKBNJNSFWWIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(N1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
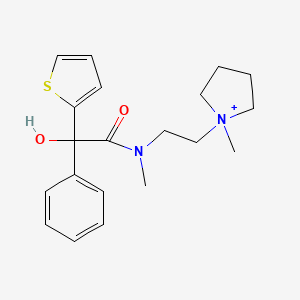
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)
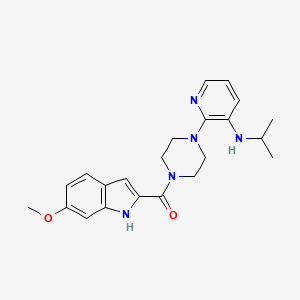

![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)
![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)
